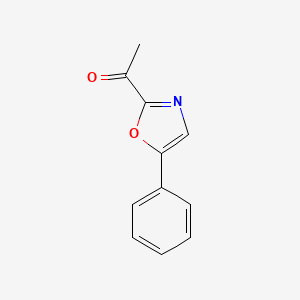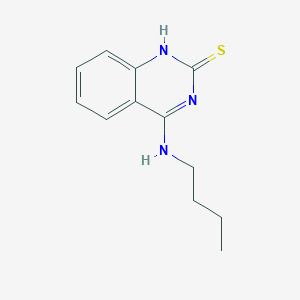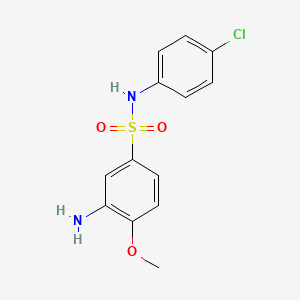
1-(2-(1H-indol-1-yl)ethyl)-3-(1H-indol-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(1H-indol-1-yl)ethyl)-3-(1H-indol-3-yl)urea, also known as SU6668, is a small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs). It has been extensively studied for its potential therapeutic applications in cancer, angiogenesis, and inflammation.
Applications De Recherche Scientifique
Antitumor Activities
1-(2-(1H-indol-1-yl)ethyl)-3-(1H-indol-3-yl)urea exhibits potential antitumor activities. A study conducted by Hu et al. (2018) explored its synthesis and structure, revealing its crystalline form and interaction with the CDK4 protein, which is significant in cancer research (Hu et al., 2018).
Biological Activity Study
A related compound, N 2-[1-(2-Hydroxyphenyl)ethylidene]-N 2′-(1H-indol-3-ylmethylene)carbonic dihydrazide, has been studied for its biological activity. Saharin et al. (2008) investigated its crystal structure and noted its significance in biological activity studies (Saharin et al., 2008).
Urease Inhibition
The compound has also been explored for its role in inhibiting urease enzymes. Nazir et al. (2018) synthesized novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides, demonstrating significant urease inhibitory potential (Nazir et al., 2018).
Synthesis and Transformation
Research by Bobowski (1983) involved the synthesis of related compounds and their transformation into various derivatives. This work contributes to the understanding of the chemical properties and potential applications of these compounds (Bobowski, 1983).
Antimicrobial Activity
Several studies have focused on the synthesis and characterization of derivatives of this compound for antimicrobial activity. For instance, Prasad (2017) investigated substituted 2-((1H-indol-4-yl)oxy)-N'-benzylideneacetohydrazides for their antimicrobial properties (Prasad, 2017).
Pharmacological Screening
Research into the pharmacological properties of derivatives is also significant. Rubab et al. (2017) conducted pharmacological screening and computational analysis of certain acetohydrazides, demonstrating their potential as therapeutic agents (Rubab et al., 2017).
Propriétés
IUPAC Name |
1-(1H-indol-3-yl)-3-(2-indol-1-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c24-19(22-17-13-21-16-7-3-2-6-15(16)17)20-10-12-23-11-9-14-5-1-4-8-18(14)23/h1-9,11,13,21H,10,12H2,(H2,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEBQGCVTCUSCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CCNC(=O)NC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-isopropyl-4-(4-methylbenzyl)-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)
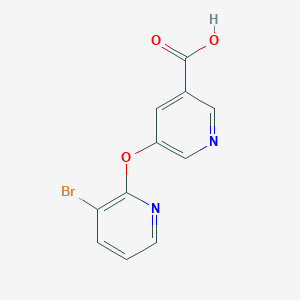
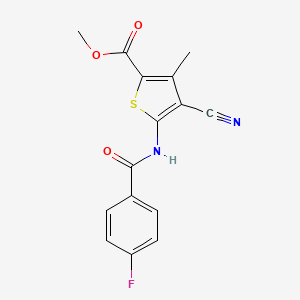

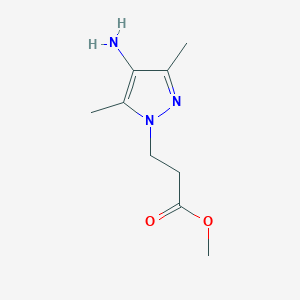
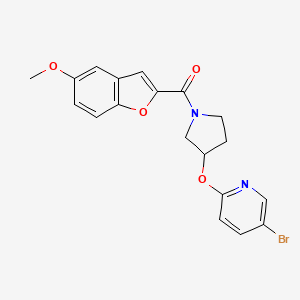
![Methyl 2-[(2,4-dichlorobenzoyl)amino]-3-(4-methoxyanilino)acrylate](/img/structure/B3012304.png)

